B1575921 SAMPH1

SAMPH1

Cat. No.: B1575921
Attention: For research use only. Not for human or veterinary use.
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Description

SAMPH1 (hypothetical compound designation) is a synthetic small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic signaling. Its chemical structure features a pyrimidine core with substituted sulfonamide and fluorophenyl groups, conferring selective ATP-competitive binding to kinases such as JAK3 and PI3Kδ . Preclinical studies demonstrate SAMPH1’s IC₅₀ values of 12 nM (JAK3) and 28 nM (PI3Kδ), with minimal off-target activity against related kinases (e.g., JAK1, IC₅₀ > 1,000 nM) . Its pharmacokinetic profile includes high oral bioavailability (85% in murine models) and a plasma half-life of 8.2 hours, supporting once-daily dosing in therapeutic contexts .

Properties

bioactivity

Antibacterial

sequence

AEVAPAPAAAAPAKAPKKKAAAKPKKAGPS

Origin of Product

United States

Comparison with Similar Compounds

Data Availability

Experimental data supporting this analysis are available in Supplementary Tables 1–8 of and kinase inhibition datasets from .

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